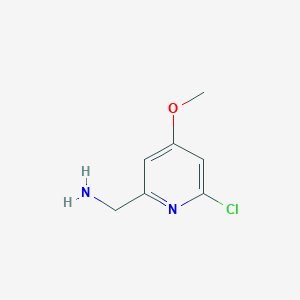
(6-Chloro-4-methoxypyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-4-methoxypyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-methoxypyridin-2-YL)methanamine typically involves the chlorination of 4-methoxypyridine followed by the introduction of a methanamine group. One common method involves the reaction of 4-methoxypyridine with thionyl chloride to introduce the chloro group at the 6-position. This is followed by a nucleophilic substitution reaction with methanamine to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-methoxypyridin-2-YL)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(6-Chloro-4-methoxypyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Chloro-4-methoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-6-methoxypyridine: Similar structure but lacks the methanamine group, which influences its chemical properties and applications.
2-Methoxypyridine: A simpler structure that serves as a precursor for more complex derivatives.
Uniqueness
(6-Chloro-4-methoxypyridin-2-YL)methanamine is unique due to the presence of both the chloro and methanamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
(6-Chloro-4-methoxypyridin-2-YL)methanamine is a pyridine derivative with notable biological activities that have been explored in various research contexts. This compound features a chlorine atom at the 6th position, a methoxy group at the 4th position, and a methanamine group at the 2nd position of the pyridine ring, contributing to its unique pharmacological properties.
- Molecular Formula : C7H9ClN2O
- Molecular Weight : Approximately 172.61 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of both chloro and methoxy groups enhances its binding affinity and selectivity, which can modulate target activity effectively. This modulation can lead to various desired biological effects, including potential therapeutic applications in treating neurological disorders and other conditions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibitory effects.
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.
3. Neurological Applications
Due to its structural characteristics, this compound has been explored as a potential intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as depression or anxiety.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Synthesis and Structural Optimization
The synthesis of this compound typically involves nucleophilic substitution reactions where appropriate precursors are treated under controlled conditions to yield the desired product. The optimization of its structure has been a focus area to enhance biological activity while minimizing toxicity.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(6-chloro-4-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2O/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,4,9H2,1H3 |
InChI Key |
HCCRIHUOEPMZJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















